
羟基萘酚蓝
描述
Hydroxynaphthol blue is a chemical compound belonging to the class of azo dyes. It is primarily used as a pH indicator and for determining the endpoint in complexometric titrations, particularly in metal titrations . The compound is known for its ability to change color based on pH levels, making it a valuable tool in various analytical applications.
科学研究应用
Hydroxynaphthol blue has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in complexometric titrations to determine metal ion concentrations.
Biology: The compound is employed in various staining techniques to visualize biological samples.
Medicine: Hydroxynaphthol blue is used in diagnostic assays and as a marker in certain medical tests.
Industry: It is utilized in the manufacturing of dyes, pigments, and other chemical products
作用机制
Target of Action
Hydroxynaphthol Blue (HNB) is primarily used as a metal indicator . Its primary targets are metal ions , particularly in complexometric titrations . The compound’s role is to indicate the presence of these ions through a distinct color change .
Mode of Action
HNB interacts with its targets (metal ions) by binding to them, resulting in a change in its color. This color change is a result of the compound’s interaction with the metal ions and is used to indicate the endpoint in complexometric titrations . For example, in the presence of calcium ions, HNB changes color from blue to reddish pink at pH range 12-13 .
Biochemical Pathways
It is known that the compound’s color change is a result of its interaction with metal ions, indicating that it may affect pathways involving these ions .
Pharmacokinetics
Given its use as a metal indicator, it is likely that its bioavailability is influenced by the presence and concentration of metal ions in the solution .
Result of Action
The primary molecular effect of HNB’s action is a color change that occurs when it binds to metal ions . This color change is used to indicate the presence and concentration of these ions in a solution, providing a visual representation of the compound’s interaction with its targets .
Action Environment
The action, efficacy, and stability of HNB can be influenced by various environmental factors. For example, the pH of the solution can affect the compound’s color change . Additionally, the presence and concentration of metal ions in the solution can influence the compound’s action and efficacy
生化分析
Biochemical Properties
Hydroxynaphthol blue plays a crucial role in biochemical reactions as a metal ion indicator. It interacts with metal ions such as calcium, magnesium, and other divalent cations. The interaction between hydroxynaphthol blue and these metal ions results in a color change, which is used to indicate the presence and concentration of the metal ions in a solution . This compound forms complexes with metal ions, and the nature of these interactions is primarily based on the coordination of the metal ions with the sulfonic acid groups present in hydroxynaphthol blue .
Cellular Effects
Hydroxynaphthol blue can influence various cellular processes, particularly those involving metal ion homeostasis. By binding to metal ions, hydroxynaphthol blue can affect the availability of these ions for cellular functions. This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of calcium ions by hydroxynaphthol blue can influence calcium-dependent signaling pathways, which are critical for various cellular functions .
Molecular Mechanism
The molecular mechanism of hydroxynaphthol blue involves its ability to form complexes with metal ions. This binding interaction is facilitated by the sulfonic acid groups in the compound, which coordinate with the metal ions. This complex formation can inhibit or activate enzymes that require metal ions as cofactors. Additionally, hydroxynaphthol blue can influence gene expression by altering the availability of metal ions that are essential for transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxynaphthol blue can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. This degradation can affect its ability to bind metal ions and, consequently, its effectiveness as an indicator. Long-term studies have shown that hydroxynaphthol blue can maintain its functionality for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of hydroxynaphthol blue in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, hydroxynaphthol blue can cause adverse effects, including toxicity and disruption of metal ion homeostasis. Studies have shown that there is a threshold dose beyond which the compound can become harmful, leading to potential toxic effects .
Metabolic Pathways
Hydroxynaphthol blue is involved in metabolic pathways related to metal ion homeostasis. It interacts with enzymes and cofactors that are involved in the metabolism of metal ions. This interaction can affect metabolic flux and the levels of metabolites in cells. For example, hydroxynaphthol blue can influence the activity of enzymes that require calcium or magnesium ions, thereby affecting the overall metabolic balance .
Transport and Distribution
Within cells and tissues, hydroxynaphthol blue is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of hydroxynaphthol blue are essential for its function as a metal ion indicator, as it needs to be present in the vicinity of the target metal ions .
Subcellular Localization
Hydroxynaphthol blue is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, where it can exert its effects. For instance, hydroxynaphthol blue may be localized in the cytoplasm or the endoplasmic reticulum, where it can interact with metal ions and influence cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: Hydroxynaphthol blue is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of hydroxynaphthol blue involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: Hydroxynaphthol blue can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: The compound can also be reduced, gaining electrons and forming reduced products.
Substitution: Hydroxynaphthol blue can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
相似化合物的比较
Hydroxynaphthol blue is unique among azo dyes due to its specific color change properties and its ability to form stable complexes with metal ions. Similar compounds include:
Eriochrome Black T: Another azo dye used in complexometric titrations.
Calmagite: A metallochromic indicator used for similar purposes.
Xylenol Orange: A dye used in titrations and as a pH indicator
Each of these compounds has its own unique properties and applications, but hydroxynaphthol blue is particularly valued for its stability and distinct color change in the presence of metal ions.
属性
CAS 编号 |
63451-35-4 |
|---|---|
分子式 |
C20H14N2NaO11S3 |
分子量 |
577.5 g/mol |
IUPAC 名称 |
trisodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O11S3.Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33); |
InChI 键 |
RLKXDRZCLWRKOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
63451-35-4 |
Pictograms |
Irritant |
同义词 |
hydroxy naphthol blue hydroxynaphthol blue trisodium 3-hydroxy-4-((2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl)naphthalene-2,7-disulfonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


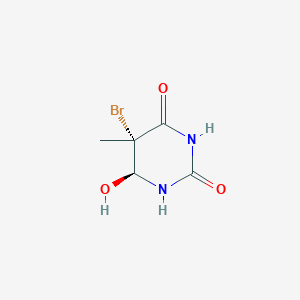

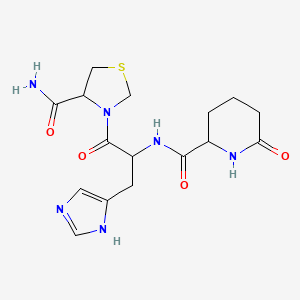


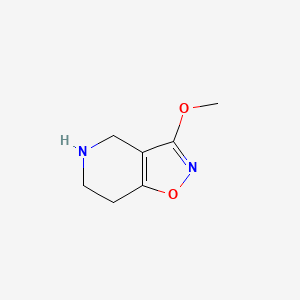

![sodium;[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] hydrogen sulfate](/img/structure/B1199530.png)
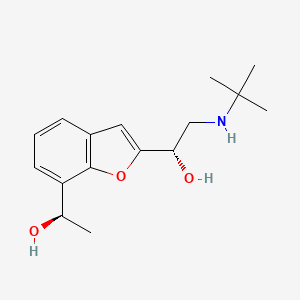
![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)
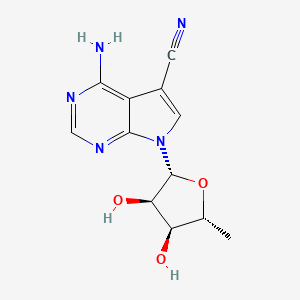
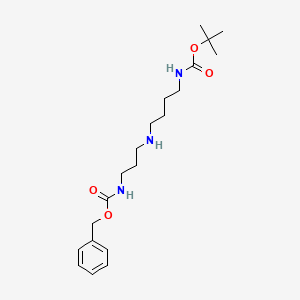
![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)

